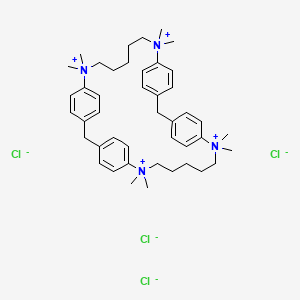
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride is a complex organic compound with the molecular formula C44H64Cl4N4 and a molecular weight of 790.8178. This compound is characterized by its unique pentacyclic structure and multiple quaternary ammonium groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(282223,6214,17The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the intermediate compounds. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The quaternary ammonium groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its quaternary ammonium groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride is unique due to its highly symmetrical structure and multiple quaternary ammonium groups. Similar compounds include other quaternary ammonium compounds and pentacyclic structures, but they often lack the same level of complexity and functionality.
Properties
CAS No. |
121625-31-8 |
|---|---|
Molecular Formula |
C44H64Cl4N4 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
7,7,13,13,23,23,29,29-octamethyl-7,13,23,29-tetrazoniapentacyclo[28.2.2.23,6.214,17.219,22]tetraconta-1(32),3(40),4,6(39),14(38),15,17(37),19,21,30,33,35-dodecaene;tetrachloride |
InChI |
InChI=1S/C44H64N4.4ClH/c1-45(2)31-11-9-12-32-46(3,4)42-27-19-39(20-28-42)36-40-21-29-44(30-22-40)48(7,8)34-14-10-13-33-47(5,6)43-25-17-38(18-26-43)35-37-15-23-41(45)24-16-37;;;;/h15-30H,9-14,31-36H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI Key |
MCGNUOQSCQMTDG-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1(CCCCC[N+](C2=CC=C(CC3=CC=C(C=C3)[N+](CCCCC[N+](C4=CC=C(CC5=CC=C1C=C5)C=C4)(C)C)(C)C)C=C2)(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


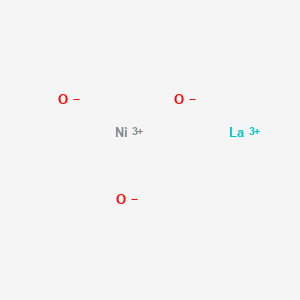
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
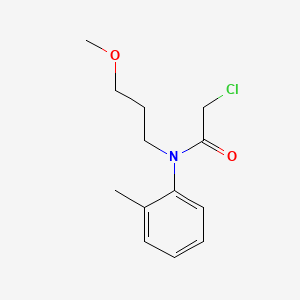






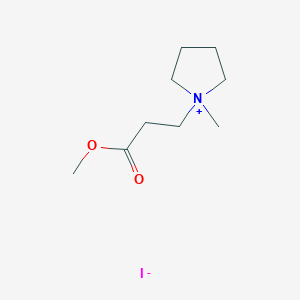
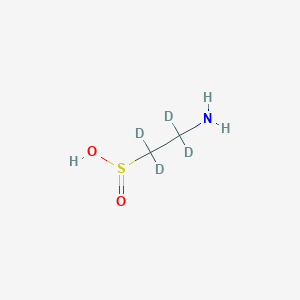

![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

